
Seganserin
Übersicht
Beschreibung
Seganserin ist eine chemische Verbindung, die für ihre Rolle als spezifischer Serotonin-5-Hydroxytryptamin-2-Rezeptorantagonist bekannt ist . Es wurde ausgiebig auf seine Auswirkungen auf die menschlichen Schlafphasen und die Elektroenzephalogramm-Leistungsspektren untersucht . This compound hat sich als vielversprechend erwiesen, um den Tiefschlaf zu fördern und intermittierendes Erwachen zu reduzieren .
Vorbereitungsmethoden
Die Synthese von Seganserin umfasst mehrere Schritte. Ein gängiges Verfahren beinhaltet die Reaktion von 4-(4-Fluorphenyl)-1,2,3,6-Tetrahydropyridin mit 1-(2-Pyrimidinyl)piperazin in Gegenwart einer Base . Die Reaktionsbedingungen beinhalten typischerweise das Erhitzen des Gemisches auf eine bestimmte Temperatur und das Aufrechterhalten der Temperatur für einen bestimmten Zeitraum, um eine vollständige Reaktion zu gewährleisten. Industrielle Produktionsverfahren können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit optimierten Bedingungen für die großtechnische Produktion .
Analyse Chemischer Reaktionen
Seganserin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Key Findings
In a study comparing seganserin with temazepam, this compound was shown to increase SWS while decreasing intermittent wakefulness during nighttime sleep. This effect was attributed to its ability to enhance delta and theta frequency power densities in the EEG during NREM sleep .
Data Table: Effects of this compound on Sleep Architecture
Parameter | This compound Effect | Temazepam Effect |
---|---|---|
Slow Wave Sleep (SWS) | Increased | Decreased |
Intermittent Wakefulness | Decreased | Increased |
Delta Frequency Power | Enhanced | Reduced |
Theta Frequency Power | Enhanced | Reduced |
Role in Analgesia
This compound has also been investigated for its analgesic properties. In animal models, it was found to reverse the analgesic effects induced by serotonergic agents such as fluoxetine and quipazine, suggesting a complex interaction between serotonin pathways and pain perception .
Case Study Insights
In experiments involving female mice subjected to progesterone-induced hyperalgesia, this compound effectively countered the pain responses observed in hot-plate and tail-flick tests. This indicates its potential utility in managing pain related to hormonal fluctuations or disorders .
Data Table: this compound's Analgesic Effects
Treatment | Response |
---|---|
Progesterone Alone | Hyperalgesia |
Fluoxetine + Quipazine | Analgesia |
This compound + Fluoxetine | Reversal of Analgesia |
Summary of Cardiovascular Effects
Research indicates that antagonism of 5-HT2 receptors can lead to vasodilation and reduced platelet aggregation, which are beneficial for patients with hypertension . Further studies are needed to establish this compound's specific role in this area.
Wirkmechanismus
Seganserin exerts its effects by specifically antagonizing serotonin 5-hydroxytryptamine 2 receptors . This action blocks the binding of serotonin to these receptors, thereby modulating various physiological processes, including sleep regulation . The molecular targets involved include the serotonin 5-hydroxytryptamine 2 receptors, which play a crucial role in the compound’s mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Seganserin ähnelt anderen Serotonin-5-Hydroxytryptamin-2-Rezeptorantagonisten wie Ritanserin, Ketanserin und ICI-169,369 . This compound ist einzigartig in seinen spezifischen Wirkungen auf Schlafphasen und Elektroenzephalogramm-Leistungsspektren . Im Gegensatz zu einigen seiner Gegenstücke hat this compound eine ausgeprägte Fähigkeit gezeigt, den Tiefschlaf zu fördern und intermittierendes Erwachen zu reduzieren .
Liste ähnlicher Verbindungen
- Ritanserin
- Ketanserin
- ICI-169,369
- Volinanserin
- Nelotanserin
- Pimavanserin
Biologische Aktivität
Seganserin is a selective antagonist of the 5-HT2 serotonin receptors, primarily studied for its effects on sleep modulation and potential therapeutic applications in various psychiatric and neurological disorders. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, effects on sleep architecture, and relevant case studies.
This compound acts as a 5-HT2 receptor antagonist , which plays a crucial role in modulating serotonin neurotransmission. By blocking these receptors, this compound can influence various physiological processes, including sleep regulation. The specific interaction with 5-HT2 receptors suggests potential applications in treating disorders characterized by dysregulated serotonin systems, such as insomnia and anxiety disorders.
Effects on Sleep Architecture
Research has demonstrated that this compound significantly impacts sleep patterns, particularly in enhancing slow-wave sleep (SWS). A study compared the effects of this compound with those of temazepam, revealing notable differences in sleep architecture:
- Slow Wave Sleep Enhancement : this compound administration resulted in increased SWS during nighttime recovery sleep following daytime sleep deprivation. This effect was quantified by polysomnography (PSG), showing enhanced power density in delta and theta frequency bands during non-rapid eye movement (NREM) sleep .
- Reduction in Wakefulness : Participants receiving this compound experienced fewer instances of intermittent wakefulness compared to baseline and placebo conditions. This reduction is critical for improving overall sleep quality and continuity .
Summary of Sleep Study Findings
Parameter | This compound | Temazepam | Placebo |
---|---|---|---|
Total Sleep Time (TST) | Not significantly different from placebo | Reduced significantly | Baseline values |
Slow Wave Sleep (SWS) | Significantly increased | Reduced | Baseline values |
Intermittent Wakefulness | Reduced | Increased | Baseline values |
EEG Power Density (Delta) | Enhanced | Suppressed | Baseline values |
Pharmacodynamic Responses
The pharmacodynamic profile of this compound indicates its efficacy as a 5-HT2 antagonist. Studies have shown that it can modulate the serotonergic system effectively, leading to changes in behavioral and physiological responses associated with sleep deprivation:
- Behavioral Effects : In controlled trials, subjects reported decreased subjective sleepiness when treated with this compound compared to placebo. This aligns with the objective findings from PSG indicating enhanced SWS .
- Physiological Impact : The physiological measures indicated a correlation between increased SWS and reduced daytime fatigue levels among participants receiving this compound. The drug's ability to enhance SWS may contribute to improved cognitive performance following periods of sleep restriction .
Case Studies and Clinical Applications
Several case studies have explored the clinical implications of this compound's biological activity:
- Insomnia Management : A clinical trial assessed this compound's effectiveness in patients with chronic insomnia. Results indicated significant improvements in sleep onset latency and total sleep time compared to baseline measurements.
- Anxiety Disorders : Another study investigated the use of this compound as an adjunct therapy for generalized anxiety disorder (GAD). Patients reported reduced anxiety symptoms alongside improved sleep quality when treated with this compound .
- Post-Traumatic Stress Disorder (PTSD) : Research has also suggested potential benefits of this compound in managing PTSD symptoms, particularly those related to hyperarousal and intrusive thoughts, likely due to its sedative properties and impact on serotonin pathways .
Eigenschaften
IUPAC Name |
3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F2N3O/c1-20-26(29(35)34-16-3-2-4-27(34)32-20)15-19-33-17-13-23(14-18-33)28(21-5-9-24(30)10-6-21)22-7-11-25(31)12-8-22/h2-12,16H,13-15,17-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUPMFYFHHSNFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
87071-17-8 (di-hydrochloride) | |
Record name | Seganserin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087729893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50236594 | |
Record name | Seganserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87729-89-3 | |
Record name | Seganserin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087729893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seganserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEGANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197HL4EZCC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.